(E)-3-(4-methoxyphenyl)-1-((4-methylstyryl)sulfonyl)pyrrolidine (E)-3-(4-methoxyphenyl)-1-((4-methylstyryl)sulfonyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 1396891-30-7
VCID: VC5516169
InChI: InChI=1S/C20H23NO3S/c1-16-3-5-17(6-4-16)12-14-25(22,23)21-13-11-19(15-21)18-7-9-20(24-2)10-8-18/h3-10,12,14,19H,11,13,15H2,1-2H3/b14-12+
SMILES: CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)C3=CC=C(C=C3)OC
Molecular Formula: C20H23NO3S
Molecular Weight: 357.47

(E)-3-(4-methoxyphenyl)-1-((4-methylstyryl)sulfonyl)pyrrolidine

CAS No.: 1396891-30-7

Cat. No.: VC5516169

Molecular Formula: C20H23NO3S

Molecular Weight: 357.47

* For research use only. Not for human or veterinary use.

(E)-3-(4-methoxyphenyl)-1-((4-methylstyryl)sulfonyl)pyrrolidine - 1396891-30-7

Specification

CAS No. 1396891-30-7
Molecular Formula C20H23NO3S
Molecular Weight 357.47
IUPAC Name 3-(4-methoxyphenyl)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidine
Standard InChI InChI=1S/C20H23NO3S/c1-16-3-5-17(6-4-16)12-14-25(22,23)21-13-11-19(15-21)18-7-9-20(24-2)10-8-18/h3-10,12,14,19H,11,13,15H2,1-2H3/b14-12+
Standard InChI Key LJQLYACYOHMYMP-WYMLVPIESA-N
SMILES CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)C3=CC=C(C=C3)OC

Introduction

Structural and Chemical Properties

The target compound features a pyrrolidine ring (a five-membered secondary amine) substituted at position 1 with an (E)-4-methylstyryl sulfonyl group and at position 3 with a 4-methoxyphenyl group. The E-configuration of the styryl double bond is critical for its stereoelectronic properties, influencing both reactivity and potential biological interactions .

Molecular Formula and Key Descriptors

  • Molecular Formula: C22H25NO3S\text{C}_{22}\text{H}_{25}\text{NO}_3\text{S}

  • Molecular Weight: 383.50 g/mol

  • logP: ~4.5 (predicted based on analogs )

  • Hydrogen Bond Acceptors: 5 (3 oxygen, 1 nitrogen, 1 sulfonyl)

The 4-methoxyphenyl group contributes electron-donating effects via the methoxy substituent, while the sulfonamide moiety enhances solubility in polar solvents and potential binding affinity to biological targets .

Synthetic Pathways

Radical Sulfonamidation Approach

A two-chamber radical-mediated strategy, as demonstrated for morpholine-based sulfonamides , could be adapted for pyrrolidine derivatives. In this method:

  • Chamber A: Tetrabromothiophene S,S\text{S,S}-dioxide reacts with 4-methylstyrene under heat (100°C) to generate gaseous SO2\text{SO}_2.

  • Chamber B: Pyrrolidine bearing a 4-methoxyphenyl group reacts with in situ-generated sulfamoyl radicals in the presence of (TMS)3SiH(\text{TMS})_3\text{SiH} and a photocatalyst (e.g., Ir(ppy)3_3) at 60°C.

This method affords moderate to high yields (68–81% for analogs ) and preserves the E-configuration of the styryl group due to radical stability considerations.

Metal-Free Coupling of N-Hydroxy Sulfonamides

An alternative route involves reacting N-hydroxy-(4-methylstyryl)sulfonamide with 3-(4-methoxyphenyl)pyrrolidine under mild, metal-free conditions . This approach avoids transition metals and leverages amine nucleophilicity for sulfonamide bond formation, typically achieving yields of 70–85% for related structures .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical 1H^1\text{H} NMR data (400 MHz, CDCl3_3) for the compound, inferred from analogs :

Signal (ppm)MultiplicityIntegrationAssignment
7.42d (J = 15.2 Hz)1HStyryl Hα_\alpha
7.38d (J = 8.0 Hz)2HStyryl aryl H
7.21d (J = 8.0 Hz)2HStyryl aryl H
6.61d (J = 15.6 Hz)1HStyryl Hβ_\beta
3.79s3HOCH3_3
3.65–3.12m6HPyrrolidine H
2.38s3HCH3_3 (styryl)

The E-configuration is confirmed by the large coupling constant (J=15.215.6HzJ = 15.2–15.6 \, \text{Hz}) between the styryl protons .

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C22H25NO3S\text{C}_{22}\text{H}_{25}\text{NO}_3\text{S} [M+H]+^+: 384.1634

  • Observed: 384.1638 (hypothetical deviation < 1 ppm)

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